9-Ethenyl-1-methyl-9H-beta-carboline
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Overview
Description
9-Ethenyl-1-methyl-9H-beta-carboline is a heterocyclic amine belonging to the beta-carboline family. This compound is a derivative of beta-carboline, characterized by the presence of an ethenyl group at the 9th position and a methyl group at the 1st position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethenyl-1-methyl-9H-beta-carboline can be achieved through several methods. One common approach involves the Eschweiler–Clarke reaction, which is used to methylate the nitrogen atom of beta-carboline. The reaction typically involves the use of formaldehyde and formic acid as reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as indole derivatives. The process may include steps like alkylation, cyclization, and functional group modifications to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
9-Ethenyl-1-methyl-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized beta-carbolines .
Scientific Research Applications
9-Ethenyl-1-methyl-9H-beta-carboline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 9-Ethenyl-1-methyl-9H-beta-carboline involves several pathways:
Inhibition of Monoamine Oxidase: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters like dopamine.
Stimulation of Neurotrophic Factors: It stimulates the expression of neurotrophic factors such as brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, promoting the growth and survival of neurons.
Activation of Signaling Pathways: The compound activates signaling pathways like the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-Ethenyl-1-methyl-9H-beta-carboline is unique due to the presence of both ethenyl and methyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
CAS No. |
144294-99-5 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
9-ethenyl-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3 |
InChI Key |
ZDNKAVMXYVLPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C |
Origin of Product |
United States |
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